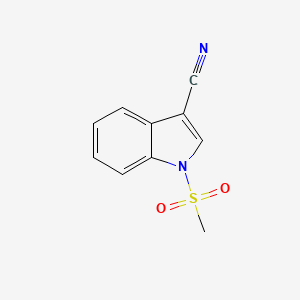

1-(methylsulfonyl)-1H-indole-3-carbonitrile

Descripción

1-(Methylsulfonyl)-1H-indole-3-carbonitrile is a heterocyclic compound featuring an indole scaffold substituted with a methylsulfonyl group at position 1 and a cyano group at position 3. The methylsulfonyl moiety (SO₂CH₃) is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties and reactivity.

Propiedades

IUPAC Name |

1-methylsulfonylindole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-15(13,14)12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTOJGMNQPWCOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=C(C2=CC=CC=C21)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(Methylsulfonyl)-1H-indole-3-carbonitrile can be synthesized through various synthetic routes. One common method involves the reaction of indole-3-carbonitrile with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Indole-3-carbonitrile+Methanesulfonyl chloride→1-(Methylsulfonyl)-1H-indole-3-carbonitrile

Industrial Production Methods

Industrial production methods for 1-(methylsulfonyl)-1H-indole-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(Methylsulfonyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amino-indole derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(Methylsulfonyl)-1H-indole-3-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(methylsulfonyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following analysis compares 1-(methylsulfonyl)-1H-indole-3-carbonitrile with structurally related indole-3-carbonitrile derivatives, focusing on substituent effects, synthetic routes, and biological relevance.

Substituent Variations at Position 1

Modifications at position 1 of the indole ring alter steric, electronic, and pharmacokinetic properties. Key analogs include:

*Calculated molecular weight based on formula C₁₀H₈N₂O₂S.

Key Observations:

- Electron-Withdrawing vs.

- Biological Activity: CPIC demonstrates antitumor activity against prostate cancer, suggesting that bulky substituents (e.g., chlorophenoxypropyl) may improve target engagement . In contrast, the methylsulfonyl analog’s pharmacological profile remains underexplored.

- Synthetic Accessibility : Sulfonylation reactions (e.g., using methylsulfonyl chloride) are common for introducing the SO₂CH₃ group, as seen in related sulfonyl-indole syntheses .

Modifications at Other Positions

- Position 2: 1-Benzyl-3-(phenylethynyl)-1H-indole-2-carbonitrile (MW 333.14) highlights the impact of cyano group placement; 2-carbonitriles exhibit distinct reactivity compared to 3-carbonitriles, favoring Sonogashira couplings .

- Position 6/7 : 6-Methoxy-1H-indole-3-carbonitrile (CymitQuimica) introduces a methoxy group, improving solubility and fluorescence properties .

Spectral and Physicochemical Data

- 1H NMR : For 1-benzyl-1H-indole-3-carbonitrile, aromatic protons resonate at δ 7.20–7.88 ppm, with benzylic CH₂ at δ 5.48 ppm . The methylsulfonyl group is expected to deshield adjacent protons, shifting signals upfield.

- Solubility : Sulfonyl groups generally improve aqueous solubility compared to hydrophobic substituents like phenyl or naphthyl .

Actividad Biológica

1-(Methylsulfonyl)-1H-indole-3-carbonitrile (1-MSCN) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant research findings.

Synthesis and Characterization

The synthesis of 1-MSCN typically involves the reaction of 1H-indole-3-carbonitrile with methanesulfonyl chloride in the presence of a base such as triethylamine. Characterization methods include:

- Nuclear Magnetic Resonance (NMR)

- Infrared Spectroscopy (IR)

- Mass Spectrometry (MS)

These techniques confirm the molecular structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that 1-MSCN exhibits significant antimicrobial properties. For instance, studies have shown selective antibacterial activity against Gram-negative bacteria such as Escherichia coli and Salmonella enterica. The compound's efficacy is attributed to its ability to disrupt bacterial cell function .

Anti-inflammatory Properties

1-MSCN has been investigated for its anti-inflammatory effects. A study assessing various derivatives found that certain compounds, including those related to 1-MSCN, inhibited pro-inflammatory markers like TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests a potential role in managing inflammatory conditions .

Antioxidant Activity

The antioxidant capacity of 1-MSCN was evaluated using DPPH radical scavenging assays. Compounds derived from 1-MSCN demonstrated significant scavenging activity, indicating potential protective effects against oxidative stress .

The biological activity of 1-MSCN is likely mediated through several mechanisms:

- Inhibition of COX Enzymes : Studies show that derivatives exhibit dual inhibitory activity against COX-2 and lipoxygenase (5-LOX), which are crucial in inflammatory pathways.

- Regulation of Cytokines : By inhibiting the production of pro-inflammatory cytokines, 1-MSCN may reduce inflammation and related symptoms.

- Oxidative Stress Modulation : The compound's antioxidant properties may help mitigate oxidative damage in cells .

Case Studies

| Study | Findings |

|---|---|

| Study on Antimicrobial Activity | Demonstrated selective antibacterial effects against E. coli and S. enterica with IC50 values indicating potent activity. |

| Anti-inflammatory Research | Showed inhibition of TNF-α and IL-6 production in LPS-stimulated macrophages, highlighting potential therapeutic applications in inflammatory diseases. |

| Antioxidant Evaluation | Compounds derived from 1-MSCN exhibited significant DPPH radical scavenging activity, suggesting protective effects against oxidative stress. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.